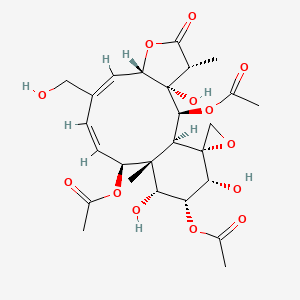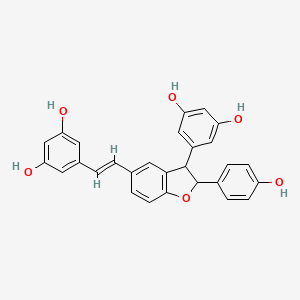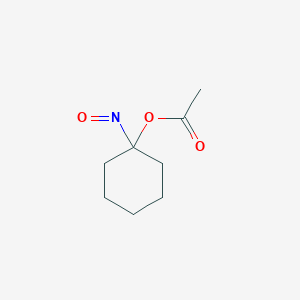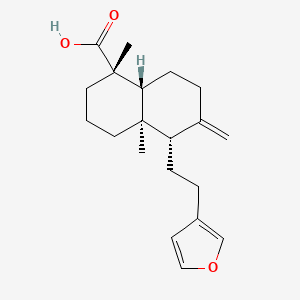![molecular formula C24H26N2O5 B1246983 Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)propanoate](/img/structure/B1246983.png)
Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(tert-butoxycarbonyl)-3-(2-phenoxy-6-quinolyl)alaninate is a member of quinolines and a carbamate ester. It derives from a tert-butanol.
Aplicaciones Científicas De Investigación
Synthesis and Transformations
Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)propanoate and its derivatives are key intermediates in various synthesis processes. For instance, it's used in the synthesis of Biotin, a vital vitamin involved in metabolic processes (Qin et al., 2014). Similarly, it serves as a precursor for the synthesis of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, which undergoes various transformations to produce substitution products and fused heterocycles (Baš et al., 2001).
Crystal and Molecular Structure
The compound's derivatives are often analyzed for their molecular and crystal structures. For instance, a study on tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate revealed the extended, nearly all-trans C5 conformation and the influence of weak intermolecular bonding in stabilizing the molecule's conformation (Kozioł et al., 2001).
Enantioselective Synthesis
Enantioselective synthesis is another significant application. For example, both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid were synthesized using derivatives of this compound, highlighting its role in producing neuroexcitant analogues (Pajouhesh et al., 2000).
Applications in Material and Medicinal Chemistry
Phosphine Ligands in Asymmetric Catalysis
Derivatives of the compound are used to synthesize phosphine ligands, playing a crucial role in asymmetric catalysis. This has implications in the pharmaceutical industry, especially in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Propiedades
Nombre del producto |
Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)propanoate |
|---|---|
Fórmula molecular |
C24H26N2O5 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-phenoxyquinolin-6-yl)propanoate |
InChI |
InChI=1S/C24H26N2O5/c1-24(2,3)31-23(28)26-20(22(27)29-4)15-16-10-12-19-17(14-16)11-13-21(25-19)30-18-8-6-5-7-9-18/h5-14,20H,15H2,1-4H3,(H,26,28) |
Clave InChI |
URJWULOCTKFAJI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B1246901.png)
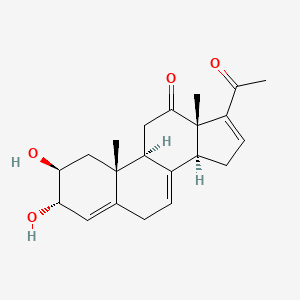
![1,3-Benzenediol, 5-chloro-2-[3-(dichloromethylene)hexyl]-](/img/structure/B1246907.png)

